molecular formula C6H12ClNO2 B11779984 1-(Morpholin-3-yl)ethanone hydrochloride

1-(Morpholin-3-yl)ethanone hydrochloride

Katalognummer: B11779984
Molekulargewicht: 165.62 g/mol
InChI-Schlüssel: DQOLLXOCRCDCEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-3-yl)ethanone hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to an ethanone group, with a hydrochloride salt form

Vorbereitungsmethoden

The synthesis of 1-(Morpholin-3-yl)ethanone hydrochloride typically involves the reaction of morpholine with an appropriate ethanone precursor under controlled conditions. One common method involves the reaction of morpholine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

1-(Morpholin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms. This can lead to the formation of various substituted morpholine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-3-yl)ethanone hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Morpholin-3-yl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved vary depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

1-(Morpholin-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

    1-(Morpholin-4-yl)ethanone hydrochloride: This compound has a similar structure but with the morpholine ring attached at a different position. It may exhibit different reactivity and biological activities.

    1-(Piperidin-3-yl)ethanone hydrochloride: This compound features a piperidine ring instead of a morpholine ring. The presence of the piperidine ring can lead to different chemical and biological properties.

    1-(Pyrrolidin-3-yl)ethanone hydrochloride: This compound contains a pyrrolidine ring, which can also influence its reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C6H12ClNO2

Molekulargewicht

165.62 g/mol

IUPAC-Name

1-morpholin-3-ylethanone;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)6-4-9-3-2-7-6;/h6-7H,2-4H2,1H3;1H

InChI-Schlüssel

DQOLLXOCRCDCEX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1COCCN1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.